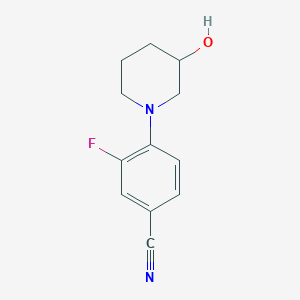

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile

描述

Molecular Formula and Key Functional Groups

The molecular formula of 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile is C12H13FN2O . This formula reflects the presence of:

- A benzene ring substituted with:

- A fluorine atom at the 3-position.

- A nitrile group (-C≡N) at the 4-position.

- A piperidine ring (six-membered nitrogen heterocycle) attached via the nitrogen atom at the 4-position of the benzene ring.

- A hydroxyl group (-OH) attached to the 3-position of the piperidine ring.

The key functional groups include:

| Functional Group | Description | Contribution to Properties |

|---|---|---|

| Fluoro substituent (-F) | Electron-withdrawing halogen on aromatic ring | Influences electronic distribution and metabolic stability |

| Nitrile group (-C≡N) | Strongly polar, electron-withdrawing group | Provides reactivity and potential binding site in biological systems |

| Piperidine ring | Saturated nitrogen heterocycle | Confers basicity and structural flexibility |

| Hydroxyl group (-OH) | Polar functional group on piperidine | Enables hydrogen bonding, affects solubility and receptor interactions |

This combination of groups suggests the compound may exhibit unique chemical reactivity and binding properties, making it a candidate for pharmaceutical research and development.

Historical Context and Research Significance

The compound this compound and its derivatives have garnered research interest primarily due to their role as key intermediates or active components in medicinal chemistry, particularly in the development of receptor antagonists and kinase inhibitors.

Research has shown that molecules containing the 3-hydroxypiperidinyl substituent on a fluorinated benzonitrile scaffold are valuable in designing selective receptor antagonists, such as those targeting prostaglandin E receptors or kinases involved in immune modulation and cancer. The fluorine substitution enhances metabolic stability and binding affinity, while the hydroxypiperidine moiety contributes to receptor specificity and solubility.

Moreover, derivatives incorporating this core structure have been patented for their use in modulating Janus kinase activity, which is significant in treating immune-related diseases and cancers. The compound’s structural features facilitate interactions with biological targets, making it a versatile scaffold in drug discovery.

In addition, the compound’s synthesis and characterization have been documented in chemical databases and patent literature, reflecting its importance as a building block in pharmaceutical chemistry. The combination of fluorine and hydroxypiperidine functionalization on a benzonitrile core is a strategic design to optimize pharmacological profiles in novel therapeutic agents.

Data Table: Summary of Compound Characteristics

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H13FN2O |

| Molecular Weight | Approximately 224.24 g/mol (calculated) |

| Key Functional Groups | Fluoro, nitrile, piperidine, hydroxyl |

| Structural Classification | Substituted benzonitrile with heterocyclic amine |

| Research Applications | Receptor antagonists, kinase inhibitors |

| Notable Derivatives | Complex heterocyclic compounds with additional substituents |

| Patent References | Janus kinase inhibitors and related therapeutics |

属性

IUPAC Name |

3-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-11-6-9(7-14)3-4-12(11)15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUFQXHQAZLQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 3-hydroxypiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution at the fluorine position. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity .

化学反应分析

Types of Reactions

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 3-Fluoro-4-(3-oxopiperidin-1-yl)benzonitrile.

Reduction: 3-Fluoro-4-(3-aminopiperidin-1-yl)benzonitrile.

Substitution: 3-(N-substituted)-4-(3-hydroxypiperidin-1-yl)benzonitrile.

科学研究应用

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with unique properties

作用机制

The mechanism of action of 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Piperazine vs. Hydroxypiperidine (22a vs. Target Compound) :

The replacement of the 3-hydroxypiperidine group with piperazine (22a) removes the hydroxyl group but retains hydrogen-bonding capability via the secondary amine. This modification improves synthetic yield (91% for 22a vs. unspecified for the target compound) and simplifies stereochemical challenges . Piperazine derivatives are common in kinase inhibitors due to their planar geometry and basicity .- Pyrazole vs. Hydroxypiperidine: The pyrazole-substituted analog (C₁₁H₇FN₄) exhibits lower molecular weight (201.20 vs. ~247 for the target compound) and reduced polarity.

Trifluoromethyl Group (CF₃) :

The CF₃-substituted analog (C₈H₃F₄N) demonstrates enhanced electrophilicity at the benzonitrile carbon, making it reactive in cross-coupling reactions. Its low melting point (45–48°C) indicates weaker crystal lattice interactions compared to hydroxylated analogs .- Ketone-Functionalized Piperidine: The 2-oxo-3-propanoylpiperidine derivative (C₁₅H₁₅FN₂O₂) introduces a ketone group, which may enhance binding to metalloenzymes. Its higher molecular weight (274.29) could improve target affinity but reduce solubility .

Pharmacological Relevance

- Savolitinib: Another benzonitrile-based drug, Savolitinib, highlights the role of nitrile groups in enhancing binding affinity through dipole interactions .

生物活性

3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile is a compound that has gained attention in pharmacological research due to its potential therapeutic applications. The compound's structure includes a fluorobenzene moiety and a piperidine ring, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

- Molecular Formula : C14H17FN2O

- Molecular Weight : 250.30 g/mol

- CAS Number : 1247085-74-0

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5, which is implicated in several neurological disorders.

Interaction with mGluR5

Research indicates that compounds similar to this compound can function as allosteric modulators of mGluR5. These modulators can enhance or inhibit receptor activity without directly activating the receptor. Such interactions are crucial for developing treatments for conditions like anxiety and schizophrenia .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anxiolytic Activity : Animal studies have shown that compounds with similar structures exhibit anxiolytic-like effects, suggesting potential use in treating anxiety disorders .

- Cognitive Enhancement : By modulating glutamate signaling, this compound may improve cognitive functions and memory, making it a candidate for further research in cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution (for introducing fluorine and nitrile groups) and piperidine ring functionalization. Key steps may include:

- Step 1 : Fluorination of the benzonitrile precursor using potassium fluoride or tetrabutylammonium fluoride under anhydrous conditions.

- Step 2 : Coupling the fluorinated intermediate with 3-hydroxypiperidine via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.

- Critical Conditions : Solvent polarity (e.g., dimethylformamide for nucleophilic substitutions), temperature control (0–5°C for sensitive intermediates), and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) significantly affect yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm fluorine positioning and piperidine ring proton environments. For example, chemical shifts between -110 to -120 ppm indicate aromatic fluorine substitution .

- X-ray Crystallography : Resolves stereochemistry of the 3-hydroxypiperidine moiety and confirms spatial orientation of substituents. Data-to-parameter ratios >12.5 ensure high reliability in structural assignments .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 261.1) and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Identification : Potential irritant (skin/eyes) based on structural analogs like 3-(3-thienyl)benzonitrile (97% purity, hazard class III). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in sealed containers at RT, away from moisture, to prevent hydrolysis of the nitrile group. Avoid incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes during the piperidine ring functionalization in the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric catalysis to control hydroxyl group stereochemistry on the piperidine ring. For example, (R)-BINAP with Pd(OAc)₂ achieves >90% enantiomeric excess in similar systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states during ring closure, reducing racemization risks .

- Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy for real-time stereochemical analysis .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for fluorinated benzonitrile derivatives?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-hydroxypiperidine with 4-hydroxypiperidine) and compare bioactivity trends. Use molecular docking to validate binding hypotheses .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, CAS) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How do solvent and pH conditions influence the stability of the nitrile group in aqueous environments?

- Methodological Answer :

- pH-Dependent Hydrolysis : Under acidic conditions (pH <3), the nitrile group hydrolyzes to carboxylic acid via intermediate amide formation. Buffered solutions (pH 6.5–7.5) using ammonium acetate/acetic acid mitigate degradation .

- Solvent Selection : Co-solvents like ethanol (10–20% v/v) enhance solubility while reducing water activity, prolonging shelf life .

- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) and LC-MS to monitor degradation products (e.g., benzoic acid derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Source Verification : Compare purity levels (e.g., >98% vs. 95%) from suppliers like AK Scientific vs. TCI Chemicals, as impurities (e.g., residual DMF) alter solubility .

- Experimental Replication : Reproduce solubility tests in standardized solvents (e.g., DMSO, PBS) using nephelometry for turbidity measurement .

- Computational Modeling : Predict solubility via COSMO-RS simulations, accounting for hydrogen-bonding capacity of the hydroxyl-piperidine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。